molecular formula C7H5BrF6S B1401348 2-Fluoro-4-(pentafluorosulfur)benzyl bromide CAS No. 1240257-17-3

2-Fluoro-4-(pentafluorosulfur)benzyl bromide

Cat. No. B1401348
M. Wt: 315.08 g/mol
InChI Key: VZMCPUASCXQNFE-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(pentafluorosulfur)benzyl bromide” is a chemical compound with the CAS Number: 1240257-17-3 . It has a molecular weight of 315.08 and its IUPAC name is 1-(bromomethyl)-2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene . The compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for “2-Fluoro-4-(pentafluorosulfur)benzyl bromide” is 1S/C7H5BrF6S/c8-4-5-1-2-6(3-7(5)9)15(10,11,12,13)14/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-Fluoro-4-(pentafluorosulfur)benzyl bromide” is a liquid at ambient temperature . It has a molecular weight of 315.08 .

Scientific Research Applications

Chemical Model Studies

  • Cysteine S-Conjugate Studies : Tong and Anders (2002) investigated reactive intermediates formed from a compound related to 2-Fluoro-4-(pentafluorosulfur)benzyl bromide in cysteine S-conjugate β-lyase-dependent bioactivation, revealing insights into nephrotoxic metabolite formation in rats (Tong & Anders, 2002).

Fluorinated Hydrocarbon Building Blocks

  • Development of Organofluorine Building Blocks : Bykova et al. (2018) identified benzylic bromination as a key reaction for accessing building blocks containing all-cis-2,3,5,6-tetrafluorocyclohexane ring systems, a structure of interest due to its unique polar aspect (Bykova et al., 2018).

Crystal Structures in Organic Chemistry

  • Synthesis and Crystal Structure Analysis : Wang et al. (2020) synthesized and characterized 3-(2'-substituted benzyl)thiazolidin-2-cyanamide derivatives using substituted benzyl bromide compounds, including the crystal structures of the isomeric fluoro derivatives (Wang et al., 2020).

Photocatalytic Decomposition Studies

  • Photocatalytic Decomposition on Semiconductor Particles : Research by Wissiak et al. (2000) focused on the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides, noting a variation in photodegradation rates among different halosubstituted derivatives (Wissiak et al., 2000).

Novel Nucleoside Synthesis

  • Synthesis of Modified Nucleosides : Sivets et al. (2019) synthesized novel purine-modified nucleosides, involving glycosylation reactions with salts of 2-fluoropurine derivatives, demonstrating the chemical utility of fluoro-substituted compounds (Sivets et al., 2019).

Electrophoric Derivatizing Reagents

  • Development of Electrophoric Derivatizing Reagents : Murugaiah et al. (2006) worked on 4-(4'-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide as a new electrophoric derivatizing reagent for gas chromatography electron capture mass spectrometry, showcasing applications in analytical chemistry (Murugaiah et al., 2006).

Safety And Hazards

This compound is classified as dangerous, with the signal word being "Danger" . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(bromomethyl)-3-fluorophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF6S/c8-4-5-1-2-6(3-7(5)9)15(10,11,12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMCPUASCXQNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(pentafluorosulfur)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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